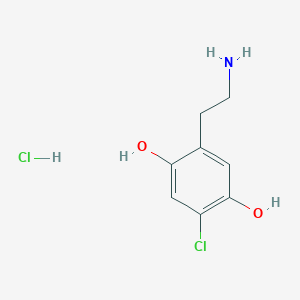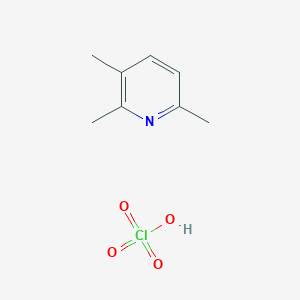![molecular formula C11H13Cl3O4 B14382456 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 90125-46-5](/img/structure/B14382456.png)
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring and a trichloroacetyl group
準備方法
The synthesis of 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with trichloroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
化学反応の分析
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state, such as a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroacetyl group, replacing one or more chlorine atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate biochemical pathways and cellular processes, making the compound valuable in research and therapeutic applications.
類似化合物との比較
Similar compounds to 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate include:
Cyclohex-3-ene-1-carboxylic acid: Lacks the trichloroacetyl group, making it less reactive.
Ethyl 3-cyclohexenecarboxylate: Similar structure but with an ethyl ester group instead of the trichloroacetyl group.
Hagemann’s ester: Another cyclohexene derivative with different functional groups
特性
CAS番号 |
90125-46-5 |
|---|---|
分子式 |
C11H13Cl3O4 |
分子量 |
315.6 g/mol |
IUPAC名 |
2-(2,2,2-trichloroacetyl)oxyethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H13Cl3O4/c12-11(13,14)10(16)18-7-6-17-9(15)8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
InChIキー |
KNACDGXAKBDCCL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC=C1)C(=O)OCCOC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)

![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)

![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)




![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
